phenyl N-(3-methylphenyl)carbamate
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Overview
Description
Phenyl N-(3-methylphenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound is characterized by the presence of a phenyl group and a 3-methylphenyl group attached to a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl N-(3-methylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with 3-methylphenol under controlled conditions. The reaction typically occurs in the presence of a catalyst, such as a base, to facilitate the formation of the carbamate linkage .
Another method involves the use of carbamoyl chlorides, which react with substituted phenols to form the desired carbamate. This one-pot procedure is versatile and efficient, offering an economical route to many carbamate compounds .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, such as oxidative carbonylation of aniline or reductive carbonylation of nitrobenzene. These methods are favored for their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Phenyl N-(3-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions result in various substituted carbamates .
Scientific Research Applications
Phenyl N-(3-methylphenyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of phenyl N-(3-methylphenyl)carbamate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals through mechanisms such as hydrogen atom transfer and single electron transfer .
Comparison with Similar Compounds
Phenyl N-(3-methylphenyl)carbamate can be compared with other similar compounds, such as:
Phenyl N-(3,5-dimethylphenyl)carbamate: This compound has an additional methyl group, which may influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
phenyl N-(3-methylphenyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-11-6-5-7-12(10-11)15-14(16)17-13-8-3-2-4-9-13/h2-10H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTYAOFWKLCNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399758 |
Source
|
Record name | Phenyl N-(3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33275-27-3 |
Source
|
Record name | Phenyl N-(3-methylphenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90399758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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